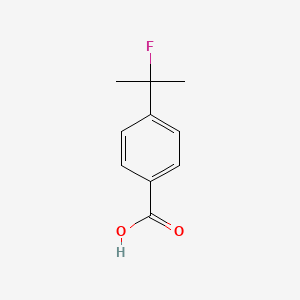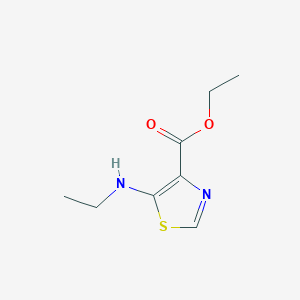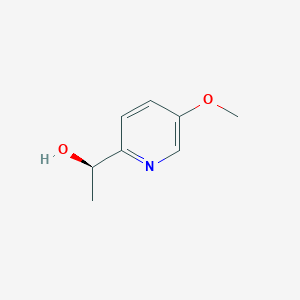
(R)-1-(5-Methoxypyridin-2-yl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-(5-Methoxypyridin-2-yl)ethan-1-ol is an organic compound that belongs to the class of pyridine derivatives It is characterized by a methoxy group attached to the pyridine ring and a hydroxyl group attached to the ethan-1-ol chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(5-Methoxypyridin-2-yl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 5-methoxypyridine.
Grignard Reaction: A Grignard reagent, such as methylmagnesium bromide, is reacted with 5-methoxypyridine to form an intermediate.
Hydrolysis: The intermediate is then subjected to hydrolysis to yield ®-1-(5-Methoxypyridin-2-yl)ethan-1-ol.
Industrial Production Methods
Industrial production methods for ®-1-(5-Methoxypyridin-2-yl)ethan-1-ol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalysis: The use of catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as distillation, crystallization, and chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
®-1-(5-Methoxypyridin-2-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a corresponding alkane.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions include ketones, aldehydes, alkanes, and substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
®-1-(5-Methoxypyridin-2-yl)ethan-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ®-1-(5-Methoxypyridin-2-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
®-1-(5-Hydroxypyridin-2-yl)ethan-1-ol: Similar structure but with a hydroxyl group instead of a methoxy group.
®-1-(5-Methylpyridin-2-yl)ethan-1-ol: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness
®-1-(5-Methoxypyridin-2-yl)ethan-1-ol is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for specific applications where the methoxy group plays a crucial role.
Propiedades
Fórmula molecular |
C8H11NO2 |
|---|---|
Peso molecular |
153.18 g/mol |
Nombre IUPAC |
(1R)-1-(5-methoxypyridin-2-yl)ethanol |
InChI |
InChI=1S/C8H11NO2/c1-6(10)8-4-3-7(11-2)5-9-8/h3-6,10H,1-2H3/t6-/m1/s1 |
Clave InChI |
RWHQBZFFRGACAK-ZCFIWIBFSA-N |
SMILES isomérico |
C[C@H](C1=NC=C(C=C1)OC)O |
SMILES canónico |
CC(C1=NC=C(C=C1)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{1-[(Tert-butoxy)carbonyl]-3-hydroxyazetidin-3-yl}cyclopropane-1-carboxylicacid](/img/structure/B13567668.png)

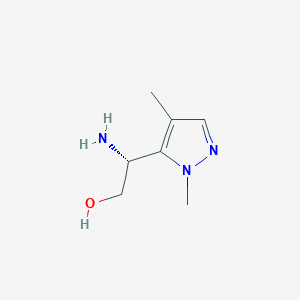
![2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]ethan-1-aminedihydrochloride](/img/structure/B13567675.png)
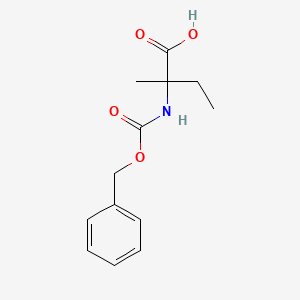


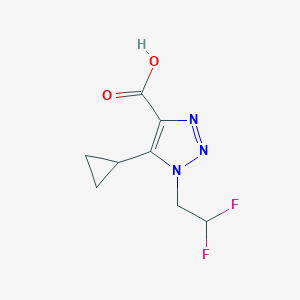
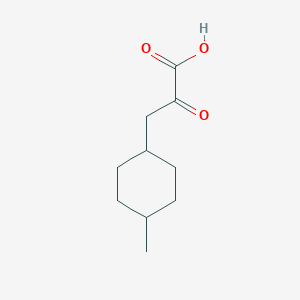
![2,2'-({2-[4-(2-Hydroxyethyl)piperazin-1-yl]ethyl}azanediyl)di(ethan-1-ol)](/img/structure/B13567701.png)
